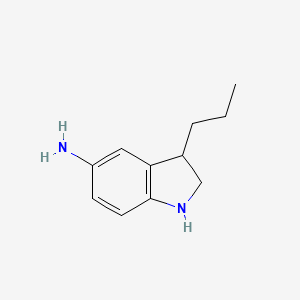![molecular formula C9H10BrClS B13201333 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is an organic compound that features a cyclopropyl group, a bromomethyl group, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene typically involves the reaction of 3-chlorothiophene with a bromomethyl cyclopropane derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The chlorothiophene moiety can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate: A similar compound with a cyclopropyl and bromomethyl group but different functional groups.
Cyclopropaneacetic acid, 1-(bromomethyl)-, methyl ester: Another related compound with similar structural features.
Uniqueness
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H10BrClS |
|---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-3-chlorothiophene |
InChI |
InChI=1S/C9H10BrClS/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2 |
InChI Key |
LZUWLUPMRWCBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


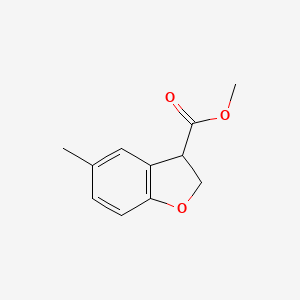
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)
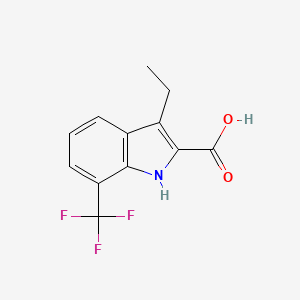
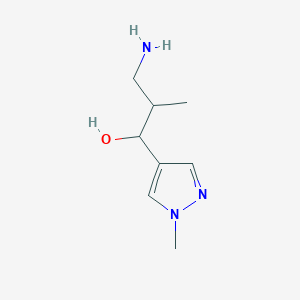
![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
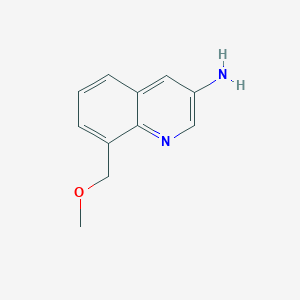
![tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate](/img/structure/B13201281.png)
![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)

![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal](/img/structure/B13201307.png)
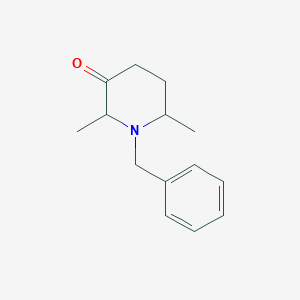
![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
